[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-tricosa-10,12-diynoyloxypropyl] tricosa-10,12-diynoate
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Overview
Description
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-tricosa-10,12-diynoyloxypropyl] tricosa-10,12-diynoate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-tricosa-10,12-diynoyloxypropyl] tricosa-10,12-diynoate involves multiple steps, including the formation of the diynoate ester and the incorporation of the aminoethoxy(hydroxy)phosphoryl group. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry and functional group placement .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-tricosa-10,12-diynoyloxypropyl] tricosa-10,12-diynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-tricosa-10,12-diynoyloxypropyl] tricosa-10,12-diynoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-tricosa-10,12-diynoyloxypropyl] tricosa-10,12-diynoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl oleate]
- [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl (7Z,10Z,13Z,16Z)-7,10,13,16-docosatetraenoate]
- [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] heptadecanoate
Uniqueness
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-tricosa-10,12-diynoyloxypropyl] tricosa-10,12-diynoate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various scientific applications, setting it apart from similar compounds .
Properties
Molecular Formula |
C51H86NO8P |
---|---|
Molecular Weight |
872.2 g/mol |
IUPAC Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-tricosa-10,12-diynoyloxypropyl] tricosa-10,12-diynoate |
InChI |
InChI=1S/C51H86NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-50(53)57-47-49(48-59-61(55,56)58-46-45-52)60-51(54)44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h49H,3-20,29-48,52H2,1-2H3,(H,55,56)/t49-/m1/s1 |
InChI Key |
ZBLCBXGAYXHPIY-ANFMRNGASA-N |
Isomeric SMILES |
CCCCCCCCCCC#CC#CCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCC#CC#CCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCC#CC#CCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCC#CC#CCCCCCCCCCC |
Origin of Product |
United States |
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